molecular formula C10H7ClN2O B2831031 2-Chloro-4-(1-imidazolyl)benzaldehyde CAS No. 1141669-45-5

2-Chloro-4-(1-imidazolyl)benzaldehyde

Cat. No. B2831031
CAS RN: 1141669-45-5
M. Wt: 206.63
InChI Key: BUUCGRMFXGLDNV-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-imidazolyl)benzaldehyde is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is a solid substance and is typically stored in a refrigerator .


Synthesis Analysis

The synthesis of imidazoles, the class of compounds to which 2-Chloro-4-(1-imidazolyl)benzaldehyde belongs, has seen recent advances . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(1-imidazolyl)benzaldehyde is 1S/C10H7ClN2O/c11-10-5-9 (2-1-8 (10)6-14)13-4-3-12-7-13/h1-7H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-(1-imidazolyl)benzaldehyde are not detailed in the search results, imidazoles in general are known to be involved in a variety of chemical reactions . The reaction conditions for these reactions are often mild enough to include a variety of functional groups .


Physical And Chemical Properties Analysis

2-Chloro-4-(1-imidazolyl)benzaldehyde is a solid substance . It has a molecular weight of 206.63 and is typically stored in a refrigerator .

Scientific Research Applications

Efficient Synthesis of Imidazole Derivatives

2-Chloro-4-(1-imidazolyl)benzaldehyde serves as a precursor for the synthesis of biologically active compounds. A novel method has been developed for the synthesis of imidazole derivatives using this compound, showcasing its importance in producing analogs with potential biological activities (Davood, Alipour, & Shafiee, 2008).

Ratiometric Fluorescent Probing

It's utilized in the design of novel ratiometric fluorescent probes for cysteine and homocysteine, demonstrating a significant emission shift. This application is crucial for quantitative detection in various biological and chemical assays (Lin et al., 2008).

Catalysis and Synthesis Enhancement

This compound is instrumental in catalytic processes, such as the microwave-promoted synthesis of trisubstituted imidazoles, showcasing its versatility in facilitating efficient chemical reactions under solvent-free conditions (Naeimi & Aghaseyedkarimi, 2015).

Enzyme Catalyzed Asymmetric C–C Bond Formation

In research focusing on enzyme-catalyzed reactions, 2-Chloro-4-(1-imidazolyl)benzaldehyde has been explored for its potential in asymmetric synthesis, further highlighting its applicability in developing enantioselective chemical processes (Kühl et al., 2007).

Lewis Acid Catalysis

The compound finds application in Lewis acid catalysis, where its derivatives facilitate transformations in organic synthesis, emphasizing its role in enhancing reaction efficiencies (Horike et al., 2008).

Oxidative and Reduction Reactions

Its derivatives have been used to study oxidative properties and catalytic activities, such as the oxidation of benzyl alcohol to benzaldehyde, underscoring its utility in industrial applications and organic synthesis (Sharma, Soni, & Dalai, 2012).

Safety and Hazards

2-Chloro-4-(1-imidazolyl)benzaldehyde is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-imidazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUCGRMFXGLDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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